molecular formula C7H16N4O2 B1149085 L-(+)-Homoarginine hydrochloride CAS No. 143896-43-9

L-(+)-Homoarginine hydrochloride

Cat. No. B1149085
CAS RN: 143896-43-9
M. Wt: 188.22754
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-(+)-Homoarginine hydrochloride is a natural product found in Lathyrus sativus, Lathyrus cicera, and Trypanosoma brucei with data available.

Scientific Research Applications

Cardiovascular Health and Disease

L-(+)-Homoarginine hydrochloride, a non-essential cationic amino acid, has shown potential as a cardiovascular risk marker. Studies indicate its utility in predicting cardiovascular events and mortality, particularly in high-risk groups such as hemodialysis patients. Its role in vascular homeostasis suggests it may influence cardiovascular outcomes (Meinitzer et al., 2011). Further research has highlighted L-homoarginine as a protective cardiovascular risk factor, possibly by enhancing endothelial function and increasing nitric oxide availability (Karetnikova et al., 2019).

Molecular Structure Studies

An X-ray diffraction study of poly-L-homoarginine hydrochloride revealed its β-pleated-sheet structure, contributing to our understanding of its molecular properties. This study helps in comprehending its behavior in biological systems (Suwalsky et al., 1972).

Metabolic and Physiological Functions

Low levels of L-homoarginine are associated with increased mortality risks, particularly in cardiovascular contexts. Its relation to kidney function and endothelial dysfunction has been explored, with findings suggesting its significant role in metabolic and physiological functions (Atzler et al., 2015).

Diagnostic and Analytical Uses

L-homoarginine's utility in analytical chemistry, particularly in chromatographic analysis, has been documented. Its stability and separation characteristics make it valuable for specific analytical applications (Kimmel, 1967).

Therapeutic Potential in Kidney Disease

Research suggests that L-homoarginine supplementation could be a potential therapeutic tool for treating diabetic kidney damage. Its role in enhancing renal function and reducing markers of inflammation and oxidative stress highlights its therapeutic potential (Wetzel et al., 2019).

Role in Enzyme Inhibition

L-homoarginine has been identified as a specific inhibitor of liver-type alkaline phosphatase, aiding in the study of enzyme activity in various organs. This property has implications for understanding enzyme-related processes in biological systems (Rufo & Fishman, 1972).

Nutritional Applications

Its application in determining the true ileal digestibility of amino acids in animal nutrition has been explored, particularly in the context of optimizing diet formulation for animals (Yin et al., 2015).

Kidney Disease Progression

The relationship between homoarginine levels and the progression of chronic kidney disease (CKD) has been studied, with findings suggesting its potential as an early indicator of kidney failure and a target for preventing disease progression (Drechsler et al., 2013).

properties

IUPAC Name

2-amino-6-(diaminomethylideneamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGESRFPZDMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861841
Record name N~6~-(Diaminomethylidene)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156-86-5, 1483-01-8
Record name L-Lysine, N6-(aminoiminomethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88868
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Lysine, N6-(aminoiminomethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-(+)-homoarginine hydrochloride
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